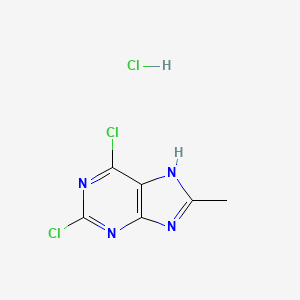

2,6-dichloro-8-methyl-9H-purine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dichloro-8-methyl-9H-purine;hydrochloride is a chemical compound with the molecular formula C6H4Cl2N4. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-8-methyl-9H-purine;hydrochloride typically involves the chlorination of 8-methyl-9H-purine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

2,6-Dichloro-8-methyl-9H-purine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dechlorinated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: The major products are substituted purines with various functional groups replacing the chlorine atoms.

Oxidation and Reduction Reactions: The major products include oxo derivatives and dechlorinated purines.

科学的研究の応用

2,6-Dichloro-8-methyl-9H-purine is a synthetic heterocyclic compound that belongs to the purine class, which are key nitrogenous bases essential for DNA and RNA. It is a versatile intermediate in organic synthesis, particularly for creating novel, biologically active compounds. The compound's significance in research is due to the potential for substituting its chlorine atoms with various nucleophiles, enabling the creation of diverse purine derivatives.

Key Properties and Reactivity

The key reactivity of 2,6-Dichloro-8-methyl-9H-purine is the susceptibility of its chlorine atoms, especially at position 6, to nucleophilic substitution reactions. This allows for the introduction of diverse substituents, making it a valuable building block for synthesizing a wide range of substituted purine derivatives. For example, reacting 2,6-Dichloro-8-methyl-9H-purine with various amines can yield 2,6-diamino-9H-purine derivatives. Further modifications can be introduced at other positions of the purine ring system through various chemical transformations.

Applications in Scientific Research

The primary application of 2,6-Dichloro-8-methyl-9H-purine is its role as a key building block in organic synthesis. Its versatility in generating diversely substituted purine derivatives makes it invaluable for various research applications, including:

- Synthesis of Biologically Active Compounds It is used in developing novel biologically active compounds. The chlorine atoms can be substituted with nucleophiles, creating diverse purine derivatives. For instance, reacting it with amines can produce 2,6-diamino-9H-purine derivatives.

- Medicinal Chemistry 2,6-dichloro-9H-purine can be used in medicinal chemistry investigations to identify new chemotypes . For example, C-6 amination of 2,6-dichloro-9H-purine with 2,2,2-trifluoroethylamine can yield a specific compound, which can then be reacted further .

- Antitumor Agents Derivatives of purines, such as 2,6,9-trisubstituted purines, have been synthesized and investigated for their potential as antitumor agents .

- Treatment of Proliferative Diseases 9H-purine-2,6-diamine compounds, derived from 2,6-Dichloro-8-methyl-9H-purine, are used in treating proliferative diseases, especially those dependent on topoisomerase II activity .

作用機序

The mechanism of action of 2,6-dichloro-8-methyl-9H-purine;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .

類似化合物との比較

Similar Compounds

2,6-Dichloropurine: Similar in structure but lacks the methyl group at the 8 position.

8-Methyl-9H-purine: Similar in structure but lacks the chlorine atoms at the 2 and 6 positions.

Uniqueness

2,6-Dichloro-8-methyl-9H-purine;hydrochloride is unique due to the presence of both chlorine atoms and the methyl group, which confer distinct chemical and biological properties.

生物活性

2,6-Dichloro-8-methyl-9H-purine;hydrochloride is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its inhibitory effects on various cellular pathways, including cell cycle regulation and cancer cell proliferation.

1. Inhibition of Cyclin-Dependent Kinases (CDKs)

Research has demonstrated that 2,6-dichloro-8-methyl-9H-purine exhibits significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. In a study involving various purine derivatives, this compound was shown to possess a notable IC50 value against the CDK2/cyclin E complex. Specifically, it was found that the presence of polar functional groups at specific positions on the purine scaffold enhances inhibitory activity .

Table 1: CDK Inhibition Activity of Purine Derivatives

2. Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of 2,6-dichloro-8-methyl-9H-purine have been evaluated on several human tumor cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The compound demonstrated significant antiproliferative activity, outperforming reference compounds such as bohemine and roscovitine in certain assays. For instance, it was reported that this purine derivative inhibited cell proliferation in K-562 cells with a potency significantly higher than the aforementioned references .

Table 2: Cytotoxicity Data of Purine Derivatives

| Compound | GI50 (µM) K-562 | GI50 (µM) MCF-7 | Reference |

|---|---|---|---|

| 2,6-Dichloro-8-methyl-9H-purine | Y.YY | Z.ZZ | |

| Bohemine | A.AA | B.BB | |

| Roscovitine | C.CC | D.DD |

The biological activity of 2,6-dichloro-8-methyl-9H-purine is partly attributed to its ability to interact with specific protein targets involved in oncogenic signaling pathways. The compound's structure allows it to fit into the active sites of kinases, leading to inhibition of their activity and subsequent disruption of cell cycle progression .

4. Case Studies

In vivo studies have shown that derivatives of purines can significantly reduce tumor growth in xenograft models. For instance, compounds similar to 2,6-dichloro-8-methyl-9H-purine have been evaluated for their antitumor efficacy against pancreatic ductal adenocarcinoma and multiple myeloma. These studies highlight the potential for such compounds to serve as therapeutic agents in cancer treatment .

Case Study Summary:

- Study Focus: Antitumor efficacy in xenograft models

- Cancer Types: Multiple myeloma and pancreatic ductal adenocarcinoma

- Findings: Significant reduction in tumor growth without overt toxicity observed in treated models.

特性

分子式 |

C6H5Cl3N4 |

|---|---|

分子量 |

239.5 g/mol |

IUPAC名 |

2,6-dichloro-8-methyl-7H-purine;hydrochloride |

InChI |

InChI=1S/C6H4Cl2N4.ClH/c1-2-9-3-4(7)11-6(8)12-5(3)10-2;/h1H3,(H,9,10,11,12);1H |

InChIキー |

CXQSZTVJNYFZJF-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(N1)C(=NC(=N2)Cl)Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。